molecular formula C26H34N2S B14647678 Quinoxaline, 2-(4-(dodecylthio)phenyl)- CAS No. 53066-84-5

Quinoxaline, 2-(4-(dodecylthio)phenyl)-

Cat. No.: B14647678
CAS No.: 53066-84-5
M. Wt: 406.6 g/mol
InChI Key: LMSUTKYEQMLGKU-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(4-(dodecylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(dodecylthio)phenyl)-, the synthetic route may involve the following steps:

    Condensation Reaction: The reaction between o-phenylenediamine and a suitable 1,2-dicarbonyl compound, such as benzil, in the presence of a catalyst like acetic acid or hydrochloric acid.

    Thioether Formation:

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(4-(dodecylthio)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.

    Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenated quinoxaline derivatives can react with nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Quinoxaline, 2-(4-(dodecylthio)phenyl)- has several scientific research applications:

    Medicinal Chemistry: Quinoxaline derivatives are explored for their anticancer, antimicrobial, and antiviral properties. The dodecylthio group may enhance the compound’s lipophilicity, improving its ability to interact with biological membranes.

    Agriculture: Quinoxaline derivatives are used as components in pesticides and herbicides due to their ability to inhibit the growth of harmful organisms.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(4-(dodecylthio)phenyl)- involves its interaction with specific molecular targets and pathways:

    DNA Interaction: Quinoxaline derivatives can intercalate into DNA, disrupting its replication and transcription processes, leading to cell death in cancer cells.

    Enzyme Inhibition: The compound can inhibit enzymes involved in microbial metabolism, making it effective as an antimicrobial agent.

    Oxidative Stress: Quinoxaline derivatives can induce oxidative stress in cells, leading to apoptosis or cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Quinazoline: Known for its anticancer properties and structural similarity to quinoxaline.

    Phthalazine: Shares the benzopyrazine structure with quinoxaline and has applications in medicinal chemistry.

Uniqueness

Quinoxaline, 2-(4-(dodecylthio)phenyl)- is unique due to the presence of the dodecylthio group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability compared to other quinoxaline derivatives.

Properties

CAS No.

53066-84-5

Molecular Formula

C26H34N2S

Molecular Weight

406.6 g/mol

IUPAC Name

2-(4-dodecylsulfanylphenyl)quinoxaline

InChI

InChI=1S/C26H34N2S/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-18-16-22(17-19-23)26-21-27-24-14-11-12-15-25(24)28-26/h11-12,14-19,21H,2-10,13,20H2,1H3

InChI Key

LMSUTKYEQMLGKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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